5-(((4-butoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
This compound belongs to the thiobarbituric acid (TBA) derivative family, characterized by a 2-thioxodihydropyrimidine-4,6-dione core. The substituent at the C5 position—a 4-butoxyphenylamino group linked via a methylene bridge—imparts unique physicochemical and biological properties.
Properties
IUPAC Name |
5-[(4-butoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-3-8-21-11-6-4-10(5-7-11)16-9-12-13(19)17-15(22)18-14(12)20/h4-7,9H,2-3,8H2,1H3,(H3,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFDFOFLBIDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Variations and Substituents
Key Observations :
- Electron-Donating Groups : Methoxy (e.g., 3,4-dimethoxybenzylidene) and butoxy substituents enhance lipophilicity and may stabilize π-π interactions in biological targets .
- Hydrazono Derivatives: These exhibit tautomerism, influencing solubility and reactivity .
Physicochemical Properties
Table 3: Thermal and Spectral Properties
Key Trends :
- Thermal Stability : High melting points (>250°C) are common due to hydrogen bonding and aromatic stacking .
- NLO Properties: Thienothiophene derivatives exhibit hyperpolarizabilities 13–20× higher than urea, suggesting applications in optoelectronics .
Structure-Activity Relationships (SAR)
Q & A
Q. Yield optimization strategies :
Q. Table 1: Comparative Synthesis Conditions
| Parameter | (Diethylamino analog) | (Isoxazole analog) |
|---|---|---|
| Solvent | Ethanol | Dimethylformamide |
| Catalyst | Piperidine | K₂CO₃ |
| Reaction Time | 6–8 hours | 12–24 hours |
| Yield | 65–75% | 55–60% |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and butoxyphenyl substituents (δ 1.0–1.5 ppm for butyl CH₂) .
- ¹³C NMR : Confirm carbonyl (C=O, ~160–170 ppm) and thioxo (C=S, ~180 ppm) groups .
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Note : For ambiguous signals (e.g., tautomeric forms), use 2D NMR (COSY, HSQC) or X-ray crystallography (if crystalline) .
Advanced: How can contradictory spectral data (e.g., NMR peak splitting) be resolved?
Answer:
Data discrepancies often arise from tautomerism or dynamic equilibria. Methodological solutions include:
- Solvent Variation : Use DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar) to stabilize specific tautomers .
- Temperature-Dependent NMR : Cool samples to –40°C to slow exchange processes and resolve split peaks .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for tautomeric forms .
Example : A 2023 study on a pyrimidinedione analog used variable-temperature NMR to identify keto-enol tautomerism, resolving δ 12.5 ppm (enolic OH) .
Advanced: What experimental designs are suitable for studying its biological interactions?
Answer:
For activity studies (e.g., enzyme inhibition or receptor binding):
- Dose-Response Assays : Use a logarithmic concentration range (0.1–100 μM) to calculate IC₅₀ values .
- Control Groups : Include positive controls (known inhibitors) and vehicle-only samples .
- High-Throughput Screening (HTS) : Adapt fluorescence polarization or FRET assays for kinetic analysis .
Q. Table 2: Assay Design Parameters
Advanced: How can environmental fate studies be structured for this compound?
Answer:
Adapt methodologies from long-term ecotoxicology projects (e.g., INCHEMBIOL ):
- Phase 1: Physicochemical Profiling
- Measure log P (octanol-water partitioning) via shake-flask method.
- Assess hydrolysis stability at pH 4, 7, and 9 .
- Phase 2: Biodegradation Assays
- Use OECD 301F (manometric respirometry) to quantify microbial degradation .
- Phase 3: Ecotoxicity Testing
- Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) .
Note : Cross-reference with structural analogs (e.g., chlorophenyl derivatives) to predict bioaccumulation potential .
Advanced: What strategies address contradictions in reported bioactivity data?
Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:
- Purity Validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ vs. pEC₅₀) .
Case Study : A 2024 review highlighted that conflicting IC₅₀ values for a pyrimidine analog arose from variations in ATP concentrations in kinase assays .
Advanced: How can computational methods predict reactivity or metabolic pathways?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- Software Tools : Use Schrödinger Suite or AutoDock for docking studies, validated by in vitro microsomal assays .
Example : A DFT study on a thiophene analog predicted regioselective oxidation at the C5 position, later confirmed via LC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
